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Introduction
Sodium carbomer, a high molecular weight polymer of acrylic acid, is a versatile excipient

widely employed in the pharmaceutical industry for the development of controlled-release oral

dosage forms. Its ability to swell and form a hydrogel layer upon contact with aqueous fluids

makes it an excellent candidate for matrix-based tablets, providing sustained and predictable

drug release.[1][2] This document provides detailed application notes and experimental

protocols for the formulation and evaluation of controlled-release tablets using sodium
carbomer.

Carbomers such as Carbopol® polymers offer significant advantages, including high efficiency

at low concentrations compared to other excipients like hydroxypropyl methylcellulose (HPMC).

[1] They can be used in various manufacturing processes, including direct compression and

wet granulation.[1] The drug release mechanism from a carbomer matrix is primarily driven by

drug diffusion through the gel layer and can be modulated by factors such as the polymer

concentration, the type of drug, and the pH of the dissolution medium.[3][4]
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When a tablet containing sodium carbomer is ingested and comes into contact with

gastrointestinal fluids, the polymer on the tablet's surface hydrates and swells, forming a gel

layer.[1] This gel layer acts as a barrier, controlling the rate at which the drug dissolves and

diffuses out of the tablet matrix.[1] Unlike water-soluble polymers, carbomers are not readily

soluble and do not erode in the same manner as linear polymers.[1] Instead, the release of the

drug is governed by the diffusion through the hydrogel, which can be influenced by the

crosslink density and entanglement of the polymer chains.[1] The release kinetics can often be

described by zero-order or near zero-order models, indicating a relatively constant drug release

rate over time.[3][4]

Caption: Mechanism of drug release from a sodium carbomer matrix tablet.

Experimental Protocols
Tablet Formulation
The composition of the tablet formulation is critical in achieving the desired drug release profile.

The concentration of sodium carbomer is a key variable; increasing the polymer level

generally leads to a slower and more linear drug release.[1]

Table 1: Example Formulations for Controlled-Release Tablets

Component
Formulation A (%
w/w)

Formulation B (%
w/w)

Formulation C (%
w/w)

Active Pharmaceutical

Ingredient (API)
30 30 30

Sodium Carbomer

(e.g., Carbopol® 971P

NF)

10 20 30

Microcrystalline

Cellulose (e.g.,

Avicel® PH-101)

54 44 34

Lactose Monohydrate 5 5 5

Magnesium Stearate 1 1 1
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Tablet Manufacturing
Controlled-release tablets using sodium carbomer can be manufactured by direct

compression or wet granulation.[1]

Direct compression is a simpler and more cost-effective method.[1] It is suitable for

formulations with good flow and compressibility properties.

Materials and Equipment:

Active Pharmaceutical Ingredient (API)

Sodium Carbomer (e.g., Carbopol® 71G NF - a granular, free-flowing grade)[1]

Diluent (e.g., Microcrystalline Cellulose)

Lubricant (e.g., Magnesium Stearate)

V-blender or other suitable blender

Tablet press

Procedure:

Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40 mesh) to ensure

uniformity.

Blending:

Add the API, sodium carbomer, and diluent to a V-blender.

Blend for 15 minutes to achieve a homogenous mixture.

Lubrication:

Add magnesium stearate to the blend.

Blend for an additional 3-5 minutes. Avoid over-blending, which can negatively impact

tablet hardness.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1168046?utm_src=pdf-body
https://drug-dev.com/carbomer-chemistry-breaking-ground-in-controlled-release/
https://drug-dev.com/carbomer-chemistry-breaking-ground-in-controlled-release/
https://www.benchchem.com/product/b1168046?utm_src=pdf-body
https://drug-dev.com/carbomer-chemistry-breaking-ground-in-controlled-release/
https://www.benchchem.com/product/b1168046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compression:

Transfer the final blend to the hopper of a tablet press.

Compress the blend into tablets of the target weight and hardness. The compression force

should be adjusted to achieve a tablet hardness of 7-9 Kp.[5][6]

Caption: Workflow for direct compression of sodium carbomer tablets.

Wet granulation is often used for powder grades of carbomer (e.g., Carbopol® 971P NF and

974P NF) or when the API has poor flow or compressibility.[1][7]

Materials and Equipment:

API

Sodium Carbomer (powder grade)

Binder solution (e.g., 5% povidone in water or ethanol)[7]

Diluent (e.g., Lactose)

Lubricant (e.g., Magnesium Stearate)

High-shear granulator or planetary mixer

Fluid bed dryer or tray dryer

Milling equipment (e.g., cone mill)

Blender

Tablet press

Procedure:

Dry Mixing: Mix the API, sodium carbomer, and diluent in a granulator.
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Granulation: Gradually add the binder solution to the dry mix while mixing until a suitable wet

mass is formed.

Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture

content is reached (typically 1-2%).

Milling: Mill the dried granules to the desired particle size distribution.

Blending and Lubrication:

Transfer the milled granules to a blender.

Add the lubricant and blend for 3-5 minutes.

Compression: Compress the lubricated granules into tablets.

Caption: Workflow for wet granulation of sodium carbomer tablets.

In Vitro Dissolution Testing
Dissolution testing is performed to evaluate the drug release profile of the formulated tablets.

Equipment and Reagents:

USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

Dissolution medium (e.g., pH 1.2 simulated gastric fluid, pH 6.8 or 7.2 phosphate buffer)[3][8]

[9]

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Syringes and filters

Procedure:

Apparatus Setup:

Set up the dissolution apparatus according to USP guidelines.
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Fill the dissolution vessels with 900 mL of the selected dissolution medium, de-aerated

and maintained at 37 ± 0.5 °C.

Set the rotation speed (e.g., 50 or 100 rpm).

Sample Introduction: Place one tablet in each dissolution vessel.

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a

sample (e.g., 5 mL) from each vessel. Replace the withdrawn volume with fresh, pre-warmed

dissolution medium.

Sample Analysis:

Filter the samples through a suitable filter (e.g., 0.45 µm).

Analyze the drug concentration in the filtered samples using a validated analytical method

(UV-Vis or HPLC).

Data Analysis: Calculate the cumulative percentage of drug released at each time point. The

release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order,

Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10][11]

Table 2: Representative In Vitro Drug Release Data

Time (hours)
Formulation A (%
Release)

Formulation B (%
Release)

Formulation C (%
Release)

1 25 15 10

2 40 28 18

4 65 45 32

6 80 60 45

8 92 75 58

12 98 90 75

24 - 99 95
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Factors Influencing Drug Release
Several factors can influence the rate and mechanism of drug release from sodium carbomer
matrix tablets:

Carbomer Concentration: As demonstrated in the example formulations, higher

concentrations of sodium carbomer result in a more viscous gel layer and slower drug

release.[1]

API Solubility: The solubility of the active pharmaceutical ingredient can affect the release

kinetics.[3]

pH of the Dissolution Medium: Carbomers are pH-sensitive polymers. At higher pH levels,

the carboxylic acid groups in the polymer ionize, leading to increased swelling and potentially

faster drug release.[8]

Co-excipients: The choice of fillers and binders can also impact drug release. For instance,

lactose has been shown to result in slower and more linear release compared to

microcrystalline cellulose or starch.[12]

Tablet Hardness: Tablet hardness can influence the rate of hydration and gel formation,

thereby affecting the initial stages of drug release.

Conclusion
Sodium carbomer is a highly effective and versatile polymer for the development of controlled-

release tablets. By carefully selecting the formulation composition and manufacturing process,

researchers and drug development professionals can design robust dosage forms with tailored

drug release profiles to improve patient compliance and therapeutic outcomes. The protocols

and data presented in these application notes provide a comprehensive guide for the

successful development of sodium carbomer-based controlled-release systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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